molecular formula C39H42N4O7S B2707220 Fmoc-D-Phe(4-Guad-Pmc)-OH CAS No. 1426173-57-0

Fmoc-D-Phe(4-Guad-Pmc)-OH

Cat. No.: B2707220
CAS No.: 1426173-57-0
M. Wt: 710.85
InChI Key: BPOREBGIBBGDNK-MGBGTMOVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Phe(4-Guad-Pmc)-OH: is a synthetic amino acid derivative used primarily in peptide synthesis. The compound consists of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group of D-phenylalanine, which is further modified with a guanidino group protected by a 4-pentamethylchroman (Pmc) group. This compound is valuable in the field of peptide chemistry due to its stability and ease of removal of the Fmoc group under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Phe(4-Guad-Pmc)-OH typically involves the following steps:

    Protection of the Amino Group: The amino group of D-phenylalanine is protected using the Fmoc group. This is achieved by reacting D-phenylalanine with Fmoc-chloride in the presence of a base such as sodium carbonate.

    Introduction of the Guanidino Group: The carboxyl group of the protected D-phenylalanine is activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) and then reacted with a guanidino precursor.

    Protection of the Guanidino Group: The guanidino group is protected using the Pmc group. This is done by reacting the intermediate with Pmc-chloride in the presence of a base.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification.

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group. The Pmc group can be removed using trifluoroacetic acid (TFA).

    Coupling Reactions: The free amino group can participate in peptide bond formation with other amino acids or peptide fragments using coupling reagents like DCC or HBTU.

Common Reagents and Conditions:

    Deprotection: Piperidine for Fmoc removal, TFA for Pmc removal.

    Coupling: DCC, HBTU, or other carbodiimide-based reagents for peptide bond formation.

Major Products:

    Deprotected Amino Acid: Removal of Fmoc and Pmc groups yields the free amino acid with a guanidino group.

    Peptide Chains: Coupling reactions result in the formation of peptide chains incorporating Fmoc-D-Phe(4-Guad-Pmc)-OH.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: Fmoc-D-Phe(4-Guad-Pmc)-OH is used in the synthesis of peptides and peptidomimetics, providing stability and ease of deprotection.

Biology:

    Protein Engineering: The compound is used in the design of modified peptides and proteins with enhanced properties.

Medicine:

    Drug Development: Modified peptides incorporating this compound are explored for therapeutic applications, including enzyme inhibitors and receptor agonists/antagonists.

Industry:

    Biotechnology: The compound is used in the production of synthetic peptides for research and industrial applications.

Mechanism of Action

Mechanism: The primary function of Fmoc-D-Phe(4-Guad-Pmc)-OH in peptide synthesis is to provide a protected amino acid that can be selectively deprotected and coupled to form peptide bonds. The Fmoc group protects the amino group during synthesis and is removed under mild basic conditions. The Pmc group protects the guanidino group and is removed using acidic conditions.

Molecular Targets and Pathways: In biological applications, peptides incorporating this compound may interact with specific enzymes, receptors, or other proteins, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

    Fmoc-D-Phe-OH: Lacks the guanidino modification, used in standard peptide synthesis.

    Fmoc-D-Phe(4-NO2)-OH: Contains a nitro group instead of a guanidino group, used for different chemical properties.

    Fmoc-D-Phe(4-OMe)-OH: Contains a methoxy group, offering different reactivity and properties.

Uniqueness: Fmoc-D-Phe(4-Guad-Pmc)-OH is unique due to the presence of the guanidino group, which can enhance interactions with biological targets and provide additional functionalization options in peptide synthesis.

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[[(E)-N'-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]carbamimidoyl]amino]phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H42N4O7S/c1-22-23(2)35(24(3)27-18-19-39(4,5)50-34(22)27)51(47,48)43-37(40)41-26-16-14-25(15-17-26)20-33(36(44)45)42-38(46)49-21-32-30-12-8-6-10-28(30)29-11-7-9-13-31(29)32/h6-17,32-33H,18-21H2,1-5H3,(H,42,46)(H,44,45)(H3,40,41,43)/t33-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPOREBGIBBGDNK-MGBGTMOVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)N=C(N)NC3=CC=C(C=C3)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)/N=C(\N)/NC3=CC=C(C=C3)C[C@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H42N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

710.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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